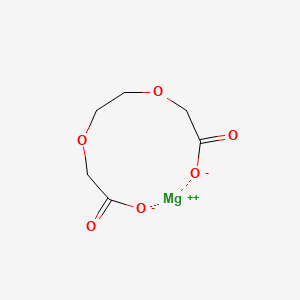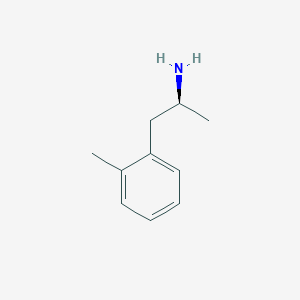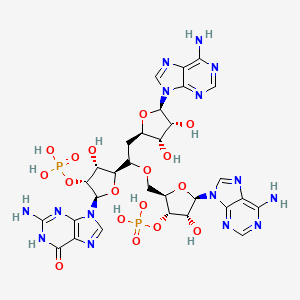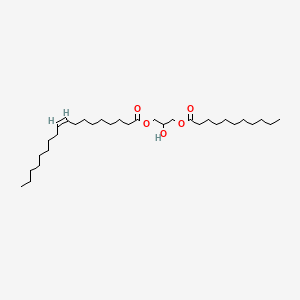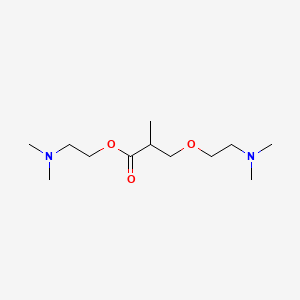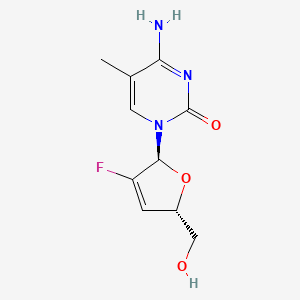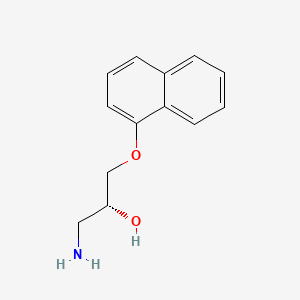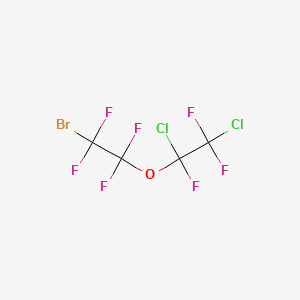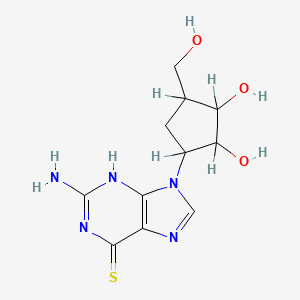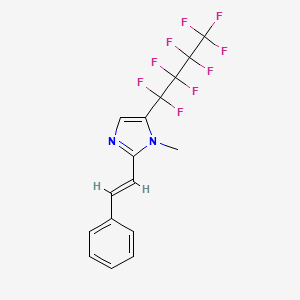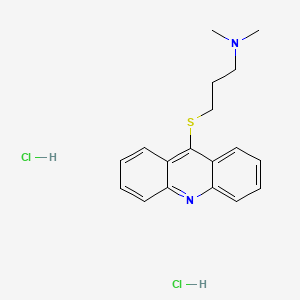
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride typically involves the nucleophilic substitution reaction of 9-chloroacridine with N,N-dimethyl-1-propanamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
化学反应分析
Types of Reactions
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acridinylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. As a result, the compound exhibits cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with anticancer properties.
Amsacrine (m-AMSA): A well-known acridine derivative used in cancer chemotherapy.
Triazoloacridone (C-1305): An acridine derivative with potent anticancer activity.
Uniqueness
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride is unique due to its specific chemical structure, which allows it to intercalate into DNA and inhibit topoisomerase enzymes effectively. This compound’s ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable tool in scientific research and potential therapeutic applications .
属性
CAS 编号 |
34375-68-3 |
|---|---|
分子式 |
C18H22Cl2N2S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
3-acridin-9-ylsulfanyl-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C18H20N2S.2ClH/c1-20(2)12-7-13-21-18-14-8-3-5-10-16(14)19-17-11-6-4-9-15(17)18;;/h3-6,8-11H,7,12-13H2,1-2H3;2*1H |
InChI 键 |
COXMYOMJZBGPQX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCSC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


